

(R)-(+)-3-Butyn-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(+)-3-Butyn-2-ol

Cat. No.: B1348244

[Get Quote](#)

CAS Number: 42969-65-3

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **(R)-(+)-3-Butyn-2-ol**. This chiral alcohol is a versatile building block in organic synthesis, particularly valued for its role in creating enantiomerically pure compounds essential for pharmaceutical and fine chemical industries.

Physicochemical and Spectroscopic Data

(R)-(+)-3-Butyn-2-ol is a colorless to slightly yellow, clear liquid. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	42969-65-3	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₆ O	[1] [3] [4]
Molecular Weight	70.09 g/mol	[1] [2] [3]
Purity	≥ 98% (GC)	[1] [3]
Appearance	Colorless, slightly orange or yellow clear liquid	[1] [3]
Density	0.89 g/mL at 25 °C	[1] [5]
Boiling Point	102 - 104 °C	[1]
Refractive Index	n _{20/D} = 1.426	[1] [5]
Optical Rotation	[α] _{20/D} = +44 to +49 ° (neat)	[1]
Flash Point	26 °C	[1]
Storage Conditions	2 - 8 °C	[1]
Synonyms	(R)-(+)-1-Butyn-3-ol, (2R)-But-3-yn-2-ol	[1]

Applications in Synthesis

(R)-(+)-3-Butyn-2-ol is a critical intermediate in the synthesis of a variety of complex molecules.[\[2\]](#) Its chirality is leveraged to produce enantiomerically pure compounds, which is of paramount importance in drug development where stereochemistry dictates biological activity.[\[2\]](#)

Pharmaceutical Development

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals.[\[2\]](#) For instance, it is a key building block in the production of Vorapaxar Sulfate, an antiplatelet agent used in managing cardiovascular diseases. Its use enhances the efficiency of drug formulation processes by providing a stereochemically defined starting material.[\[2\]](#)

Organic Synthesis

In organic chemistry, **(R)-(+)-3-Butyn-2-ol** is a valuable building block for creating complex molecules with specific functional groups.^[2] It is utilized in asymmetric synthesis to introduce chirality, leading to the formation of enantiomerically pure products.^[2] The presence of both a hydroxyl group and a terminal alkyne allows for a wide range of chemical transformations.

Experimental Protocols

Detailed methodologies for key experiments involving **(R)-(+)-3-Butyn-2-ol** and its derivatives are crucial for reproducible research. Below are representative experimental protocols.

Synthesis of (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate

This procedure details the conversion of a silyl-protected (R)-3-butyn-2-ol to its corresponding mesylate, a key step for subsequent nucleophilic substitution reactions.

Materials:

- (R)-4-trimethylsilyl-3-butyn-2-ol
- Dichloromethane (CH_2Cl_2)
- Triethylamine (Et_3N)
- Methanesulfonyl chloride (MsCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

Procedure:

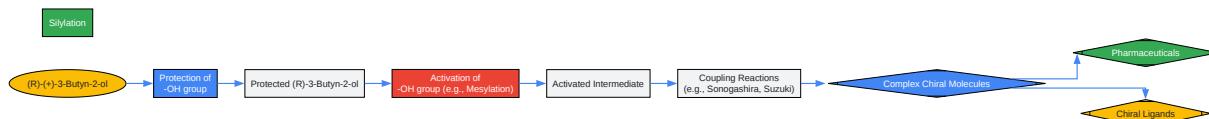
- An oven-dried 500-mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with a nitrogen inlet is charged with (R)-4-trimethylsilyl-3-butyn-2-ol (4.28 g, 30.1 mmol) and 350 mL of CH_2Cl_2 .
- The solution is cooled to -78 °C.
- To this solution, Et_3N (8.50 mL, 61.0 mmol) is added, followed by methanesulfonyl chloride (5.23 g, 46.0 mmol).

- The solution is stirred for 1 hour at -78 °C.
- The reaction is quenched with 10 mL of saturated aqueous NaHCO₃ solution.
- The solution is allowed to warm to room temperature before being concentrated under reduced pressure by rotary evaporation to yield the crude product.[3]

Asymmetric Hydrogenation for the Synthesis of a 3-Butyn-2-ol Derivative

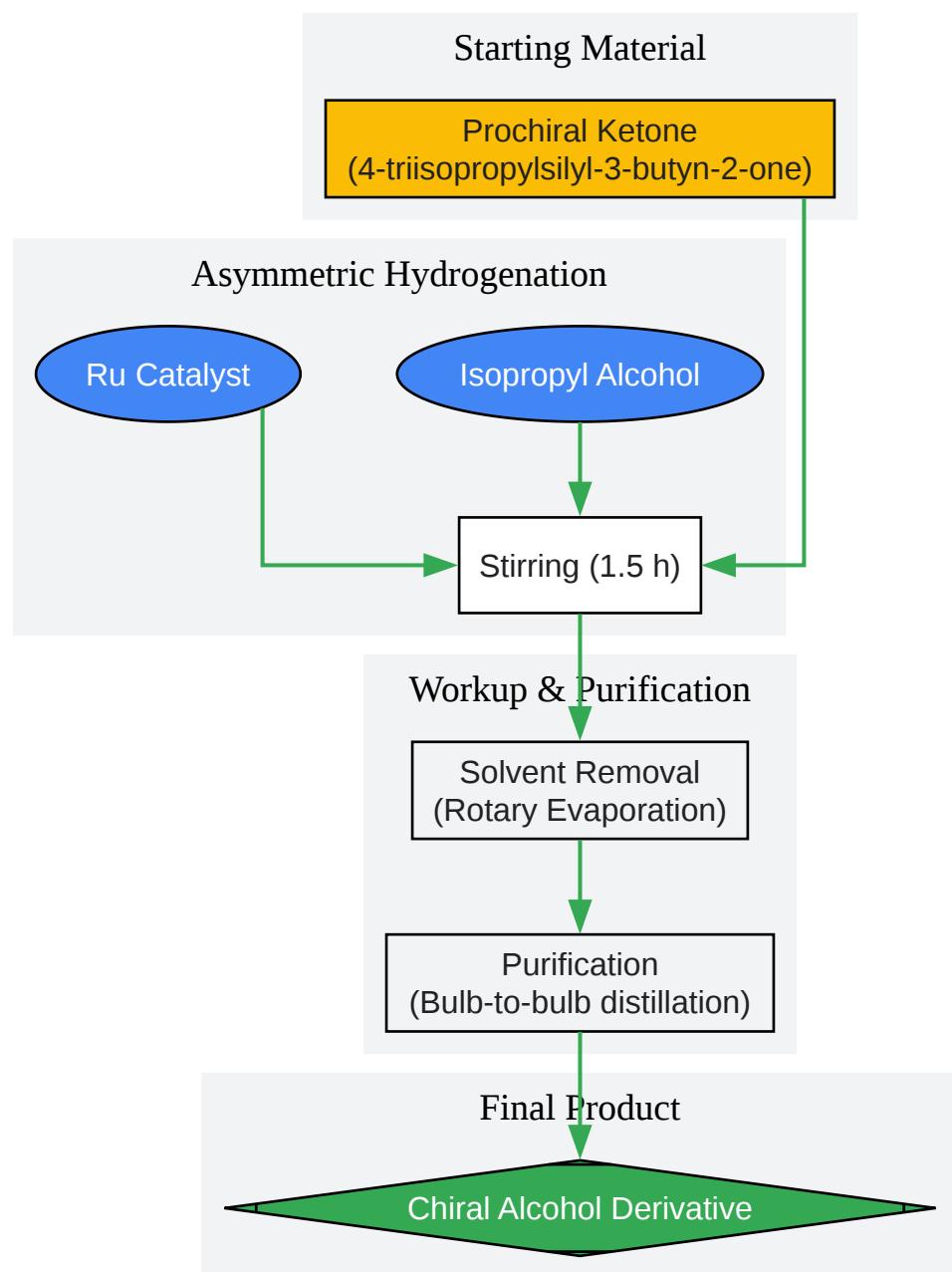
This protocol describes the asymmetric synthesis of a chiral alcohol via the hydrogenation of a prochiral ketone.

Materials:


- 4-triisopropylsilyl-3-butyn-2-one
- Isopropyl alcohol
- Ruthenium catalyst
- Dichloromethane (CH₂Cl₂)

Procedure:

- To a flask, add isopropyl alcohol (250 mL) and 4-triisopropylsilyl-3-butyn-2-one (5.1 g, 22.7 mmol) via syringe.
- The ruthenium catalyst (180 mg, 0.3 mmol) is dissolved in a minimal amount of CH₂Cl₂ (~5 mL) and added to the reaction mixture in one portion by syringe.
- The mixture is stirred for 1.5 hours.
- The solvent is removed using a rotary evaporator (40 °C, water aspirator pressure).
- The resulting brown residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the alcohol product.[4]


Synthetic Pathways and Workflows

The following diagrams illustrate the utility of **(R)-(+)-3-Butyn-2-ol** in synthetic organic chemistry.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **(R)-(+)-3-Butyn-2-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(+)-3-Butyn-2-ol | 42969-65-3 | FB05622 | Biosynth [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (R)-(+)-3-Butyn-2-ol 98 42969-65-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [(R)-(+)-3-Butyn-2-ol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348244#r-3-butyn-2-ol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com